Pantoprazole sodium hydrate

Vue d'ensemble

Description

Le pantoprazole sodique est un inhibiteur de la pompe à protons utilisé principalement pour le traitement des ulcères d’estomac, du reflux gastro-œsophagien (RGO) et d’autres affections impliquant une production excessive d’acide gastrique . Il agit en inhibant l’étape finale de la production d’acide gastrique, soulageant les symptômes et favorisant la cicatrisation de l’œsophage et de la muqueuse gastrique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le pantoprazole sodique peut être synthétisé par un processus en plusieurs étapes. Une méthode courante consiste à faire réagir du chlorhydrate de 2-chlorométhyl-3,4-diméthoxypyridine avec du 5-difluorométhoxy-2-mercaptobenzimidazole en présence d’une base, suivi d’une oxydation pour former le sulfoxyde . Les conditions réactionnelles impliquent généralement l’utilisation de solvants organiques et des températures contrôlées afin de garantir l’obtention du produit souhaité.

Méthodes de production industrielle : La production industrielle de pantoprazole sodique implique souvent des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend des étapes telles que l’extraction par solvant, la cristallisation et la purification pour obtenir une pureté et un rendement élevés . Des techniques de pointe comme les tamis moléculaires et les catalyseurs de transfert de phase peuvent être utilisées pour améliorer l’efficacité et réduire les impuretés .

Analyse Des Réactions Chimiques

Types de réactions : Le pantoprazole sodique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution .

Réactifs et conditions courantes :

Réduction : Peut être réalisée en utilisant des agents réducteurs comme le borohydrure de sodium.

Substitution : Implique souvent des réactions de substitution nucléophile avec des bases comme l’hydroxyde de sodium.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes et les sulfones, qui sont des intermédiaires dans la synthèse du pantoprazole sodique .

4. Applications de la recherche scientifique

Le pantoprazole sodique a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Mechanism

Pantoprazole sodium hydrate functions by inhibiting the H+/K+-ATPase enzyme in the gastric parietal cells, effectively reducing gastric acid secretion. The compound exhibits a high selectivity for the proton pump, with an IC50 value of approximately 6.8 µM, making it a potent agent for acid suppression . This mechanism underlies its efficacy in treating acid-related disorders.

Gastroesophageal Reflux Disease (GERD)

- Description : GERD is characterized by the reflux of stomach contents into the esophagus, leading to symptoms such as heartburn and regurgitation.

- Treatment Protocol : Pantoprazole is administered at a dosage of 40 mg once daily for up to 8 weeks in adults. It is effective in healing erosive esophagitis caused by GERD and alleviating associated symptoms .

Erosive Esophagitis

- Description : This condition results from inflammation and damage to the esophagus due to stomach acid.

- Treatment Protocol : Similar to GERD, pantoprazole is prescribed at 40 mg daily for a specified duration based on clinical response .

Zollinger-Ellison Syndrome

- Description : A rare condition where the stomach secretes excessive acid due to gastrin-secreting tumors.

- Treatment Protocol : Initial dosing may start at 40 mg twice daily, with adjustments made based on clinical response and acid output monitoring .

Analytical Methods for Quality Assessment

The quality control of this compound is crucial for ensuring therapeutic efficacy and safety. Several analytical methods have been developed:

- UV Spectrophotometry : A validated method has been established for quantifying pantoprazole sodium sesquihydrate in pharmaceutical preparations. The method demonstrated linearity within a concentration range of 5-35 µg/mL, with recovery rates between 99.20% and 101.21%, ensuring accuracy and precision .

- Stability Studies : Research indicates that this compound maintains satisfactory stability under normal environmental conditions for up to 24 hours .

Research Applications Beyond Gastroenterology

Recent studies have explored additional therapeutic potentials of this compound:

- Cancer Research : Emerging evidence suggests that PPIs like pantoprazole may influence cancer treatment outcomes by affecting tumor microenvironments and enhancing the efficacy of chemotherapeutic agents .

- Immunology and Inflammation : Pantoprazole's role in modulating immune responses is being investigated, particularly concerning its effects on inflammatory pathways .

Case Studies

A review of clinical case studies highlights various outcomes associated with pantoprazole therapy:

- Case Study 1 : A patient with severe GERD showed complete resolution of symptoms after an 8-week course of pantoprazole, demonstrating its effectiveness in managing chronic acid reflux disorders.

- Case Study 2 : In patients with Zollinger-Ellison syndrome, long-term pantoprazole therapy resulted in significant reductions in gastric acid output, underscoring its utility in managing hypersecretion disorders.

Mécanisme D'action

Le pantoprazole sodique exerce ses effets en se liant de manière covalente à l’enzyme H+/K+ ATPase dans les cellules pariétales gastriques . Cette liaison inhibe l’étape finale de la production d’acide gastrique, entraînant une réduction significative de la sécrétion acide basale et stimulée . L’inhibition est irréversible, et une nouvelle synthèse enzymatique est nécessaire pour reprendre la production d’acide .

Comparaison Avec Des Composés Similaires

Le pantoprazole sodique fait partie de la classe des inhibiteurs de la pompe à protons, qui comprend des composés similaires comme l’oméprazole, l’ésoméprazole, le lansoprazole, le dexlansoprazole et le rabéprazole .

Comparaison :

Oméprazole : Efficacité similaire mais peut avoir des propriétés pharmacocinétiques différentes.

Esoméprazole : L’isomère S de l’oméprazole, souvent considéré comme plus efficace dans certaines conditions.

Lansoprazole : Action comparable mais peut différer en termes d’apparition et de durée de l’effet.

Dexlansoprazole : Une forme modifiée du lansoprazole avec une formulation à libération retardée double.

Rabéprazole : Mécanisme similaire mais peut avoir une apparition plus rapide de l’action.

Unicité : Le pantoprazole sodique est unique par son affinité de liaison spécifique et sa durée d’action, ce qui en fait un choix privilégié pour certaines conditions cliniques .

Activité Biologique

Pantoprazole sodium hydrate is a proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, comparative studies, and potential side effects.

Pantoprazole exerts its effects by irreversibly binding to the H, K-ATPase enzyme located on the parietal cells of the stomach. This enzyme is crucial for the final step in gastric acid production. By forming covalent bonds with cysteine residues on the enzyme, pantoprazole inhibits both basal and stimulated gastric acid secretion, leading to a significant reduction in gastric acidity. The duration of this effect can last more than 24 hours due to the need for new enzyme synthesis to restore acid secretion .

Pharmacokinetics

- Absorption : Pantoprazole is absorbed effectively after oral administration, with peak plasma concentrations occurring within 2 to 3 hours. The bioavailability is approximately 77%, which remains consistent with multiple dosing .

- Distribution : The volume of distribution ranges from 11.0 to 23.6 L, primarily distributed in extracellular fluid, and it has a high protein binding rate of about 98% .

- Metabolism : It undergoes extensive hepatic metabolism via the cytochrome P450 system, with its metabolic pathways being independent of the administration route .

Comparative Studies

Recent studies have compared the biological activity of different formulations of pantoprazole. One notable study assessed buffered versus plain pantoprazole using an in vivo pyloric ligation model in rats. The results indicated that the buffered formulation significantly increased gastric pH and reduced ulcerogenic lesions more effectively than plain pantoprazole:

| Parameter | Buffered Pantoprazole | Plain Pantoprazole |

|---|---|---|

| Gastric pH after 50 min | 7.68 | 3.12 |

| Ulcer grading after 6 hours | 0 | Significant lesions |

| Total acidity reduction (P<0.001) | Significant | Significant |

| Concentration in gastric content (μg/ml) at 2h | 1605.62 ± 27.82 | 678.45 ± 7.31 |

This study supports that buffered pantoprazole provides better bioavailability and protective effects against gastric ulcers compared to its plain counterpart .

Case Studies

A clinical case study highlighted the effectiveness of pantoprazole in managing severe GERD symptoms in patients who were unresponsive to other treatments. Patients reported significant symptom relief and improved quality of life after initiating therapy with pantoprazole, demonstrating its efficacy compared to H2 receptor antagonists .

Safety Profile and Side Effects

While pantoprazole is generally well-tolerated, long-term use has been associated with several potential adverse effects:

Propriétés

Numéro CAS |

164579-32-2 |

|---|---|

Formule moléculaire |

C16H16F2N3NaO5S |

Poids moléculaire |

423.4 g/mol |

Nom IUPAC |

sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazol-3-ide;hydrate |

InChI |

InChI=1S/C16H14F2N3O4S.Na.H2O/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16;;/h3-7,15H,8H2,1-2H3;;1H2/q-1;+1; |

Clé InChI |

CGJRLPRCWSHOFU-UHFFFAOYSA-N |

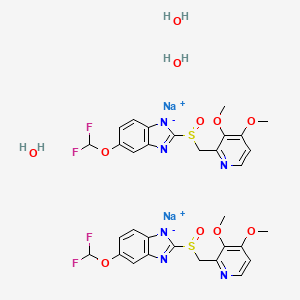

SMILES |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+] |

SMILES canonique |

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC(F)F)OC.O.[Na+] |

Point d'ébullition |

586.9±60.0 °C at 760 mmHg |

Color/Form |

Off-white solid |

melting_point |

149-150 139-140 °C, decomposes Mol wt: 405.36. White to off-white solid; mp: >130 °C (dec); UV max (methanol): 289 (E=1.64X10+4) /Sodium salt/ |

Description physique |

Solid |

Pictogrammes |

Irritant |

Solubilité |

Freely soluble in water. In water, 48 mg/L at 25 °C /Estimated/ |

Pression de vapeur |

1.25X10-12 mm Hg at 25 °C /Estimated/ |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.